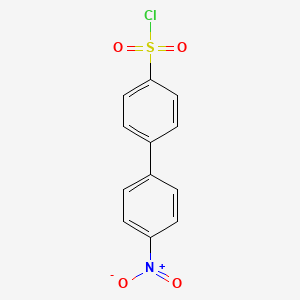

4'-Nitrobiphenyl-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-19(17,18)12-7-3-10(4-8-12)9-1-5-11(6-2-9)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVYADZNMWHYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375056 | |

| Record name | 4'-nitrobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-75-8 | |

| Record name | 4'-nitrobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20443-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Harnessing the Reactivity of 4'-Nitrobiphenyl-4-sulfonyl Chloride in Modern Research

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, one often encounters reagents that are not merely reactants but versatile tools that unlock new possibilities in synthesis and analysis. 4'-Nitrobiphenyl-4-sulfonyl chloride is a prime example of such a tool. Its unique bifunctional nature, combining the high reactivity of a sulfonyl chloride with the distinct chromophoric and structural properties of a nitrobiphenyl scaffold, makes it an invaluable asset in medicinal chemistry, drug development, and advanced analytical science.

This guide moves beyond simple reaction schemes to provide a deeper understanding of why and how this reagent is effectively deployed. We will explore the causality behind experimental choices and present methodologies designed for robustness and reproducibility.

| Chemical Properties: this compound | |

| CAS Number | 20443-75-8[1] |

| Molecular Formula | C₁₂H₈ClNO₄S[1][2] |

| Molecular Weight | 297.71 g/mol [1] |

| Appearance | Typically a solid powder |

| Key Features | Highly electrophilic sulfonyl chloride group; rigid, chromophoric 4-nitrobiphenyl backbone |

Part 1: Core Application in Medicinal Chemistry: The Synthesis of Novel Sulfonamides

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a vast array of antibacterial, diuretic, and hypoglycemic drugs.[3][4] The synthesis of sulfonamides is, therefore, a critical task in drug discovery. The most common and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][5] this compound serves as a sophisticated building block for this purpose, enabling the introduction of a large, rigid, and polarizable biphenyl moiety into the target molecule.

The Underlying Mechanism: Nucleophilic Substitution

The reaction proceeds via a nucleophilic attack by the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3]

Sources

An In-Depth Technical Guide to 4'-Nitrobiphenyl-4-sulfonyl chloride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitrobiphenyl-4-sulfonyl chloride is a valuable bifunctional organic compound characterized by the presence of a reactive sulfonyl chloride group and a nitro-functionalized biphenyl backbone. This unique structural combination imparts a distinct set of chemical properties that make it a versatile reagent in various fields, particularly in medicinal chemistry and materials science. The electrophilic nature of the sulfonyl chloride moiety allows for facile reactions with a wide range of nucleophiles, leading to the formation of stable sulfonamide and sulfonate ester linkages. Simultaneously, the nitrobiphenyl core provides a rigid, aromatic scaffold that can be further functionalized or can impart specific electronic and photophysical properties to the resulting molecules. This guide provides a comprehensive overview of the chemical and structural properties of this compound, along with insights into its synthesis and key applications.

Chemical Structure and Identification

The structure of this compound consists of a biphenyl system where one phenyl ring is substituted with a sulfonyl chloride group at the 4-position, and the other phenyl ring is substituted with a nitro group at the 4'-position.

Systematic IUPAC Name: 4-(4-nitrophenyl)benzenesulfonyl chloride

Molecular Formula: C₁₂H₈ClNO₄S[1][2]

Molecular Weight: 297.71 g/mol [1][2]

CAS Registry Number: 20443-75-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for this specific compound is limited, many of its properties can be inferred from its structural analogue, 4-nitrobenzenesulfonyl chloride, and are supplemented by predicted values.

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | Data not available for this specific compound. For the related 4-nitrobenzenesulfonyl chloride: 75-79 °C | [4] |

| Boiling Point | Data not available for this specific compound. For the related 4-nitrobenzenesulfonyl chloride: 143-144 °C @ 1.5 mmHg | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as toluene, tetrahydrofuran, methylene chloride, and ethyl acetate. | [5] |

| Predicted XlogP | 3.4 | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of doublets in the aromatic region (typically between 7.5 and 8.5 ppm) corresponding to the eight protons of the biphenyl system. The protons on the nitro-substituted ring will likely appear at a lower field (more deshielded) due to the electron-withdrawing nature of the nitro group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms of the biphenyl backbone. The carbons attached to the sulfonyl chloride and nitro groups will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. Additionally, characteristic peaks for the nitro group (N-O stretching) will be present around 1520 cm⁻¹ and 1340 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) would also be observable for the molecular ion and any fragments containing the sulfonyl chloride group.

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.

Sulfonamide Formation

The most prominent reaction of this compound is its reaction with primary and secondary amines to form sulfonamides.[6] This reaction, known as sulfonylation, is a cornerstone of medicinal chemistry for the synthesis of a wide array of biologically active compounds.[6] The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted-4'-(4-nitrophenyl)biphenyl-4-sulfonamides

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

The causality behind this experimental design lies in the need to facilitate the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The base is crucial as it deprotonates the amine, increasing its nucleophilicity, and also scavenges the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

Caption: Workflow for the synthesis of sulfonamides from this compound.

Synthesis of this compound

Conceptual Synthetic Pathway:

-

Starting Material: The synthesis would begin with 4-nitrobiphenyl, which can be prepared by the nitration of biphenyl.[5]

-

Chlorosulfonation: 4-Nitrobiphenyl would then be reacted with chlorosulfonic acid. This is a direct and common method for introducing a sulfonyl chloride group onto an aromatic ring. The regioselectivity of this reaction would need to be carefully controlled to favor substitution at the 4-position of the unsubstituted phenyl ring.

-

Alternative Route: An alternative approach could involve the synthesis of 4'-nitrobiphenyl-4-sulfonic acid, followed by its conversion to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Caption: Conceptual synthetic pathway for this compound.

Applications in Drug Discovery and Materials Science

The utility of this compound stems from its ability to introduce the 4'-nitrobiphenyl-4-sulfonyl moiety into various molecular scaffolds.

Medicinal Chemistry and Drug Development

In drug discovery, the sulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The biphenyl group can also play a crucial role in ligand-receptor interactions by providing a rigid framework for orienting other functional groups. The nitro group, while sometimes associated with toxicity, can also serve as a handle for further chemical transformations or as a key interacting group in its own right. Although specific drug candidates derived from this compound are not prominently reported, its potential as a building block for creating novel therapeutic agents is significant. Researchers can utilize this reagent to synthesize libraries of sulfonamide derivatives for screening against various biological targets. The late-stage functionalization of complex molecules with this reagent could also be a valuable strategy in lead optimization.[7]

Materials Science

In the field of materials science, the rigid and aromatic nature of the biphenyl core makes it an attractive component for the synthesis of novel polymers and functional materials. The incorporation of the 4'-nitrobiphenyl-4-sulfonyl group can influence the thermal stability, conductivity, and optical properties of polymers. For instance, polymers containing sulfonyl groups are known for their high thermal stability and mechanical strength. The nitro group can be reduced to an amino group, providing a site for further polymerization or cross-linking. While specific examples of polymers derived from this compound are not extensively documented, its potential for creating high-performance polymers, such as polyamides or polyimides with tailored properties, is an active area of research.

Safety and Handling

This compound is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is expected to be corrosive and can cause severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled.[3]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, so it should be stored in a tightly sealed container in a dry environment.

-

Disposal: Dispose of the chemical and its waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical reagent with significant potential in both medicinal chemistry and materials science. Its bifunctional nature, combining a reactive sulfonyl chloride group with a rigid, functionalized biphenyl scaffold, allows for the synthesis of a diverse range of novel compounds. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its chemical behavior can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and biphenyls. As the demand for novel therapeutic agents and high-performance materials continues to grow, the utility of specialized building blocks like this compound is expected to increase, making it a valuable tool for researchers and scientists in these fields.

References

-

PubChem. 4-Nitrobenzenesulfonyl chloride. [Link]

-

PubChem. 4-Nitrobenzenesulfenyl chloride. [Link]

-

Chemsrc. CAS#:144006-69-9. [Link]

-

ResearchGate. (PDF) 4-Nitrophenyl benzenesulfonate. [Link]

-

Pharmarecipereview. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

-

PubChemLite. This compound (C12H8ClNO4S). [Link]

- Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.

-

NIST. 4-Nitrobenzenesulphonyl chloride. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

PubChem. CID 60843 | C20H21N5O6. [Link]

-

Patsnap. Preparation method of 4'-chloro-2-nitrobiphenyl - Eureka. [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Wikipedia. 4-Nitrobiphenyl. [Link]

-

ResearchGate. Synthesis of the sulfonyl-containing polymers via ROMP. [Link]

-

RSC Publishing. Cu-Catalyzed Four-Component Polymerization of Alkynes, Sulfonyl Azides, Nucleophiles and Electrophiles. [Link]

-

ResearchGate. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

MDPI. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. [Link]

- Google Patents.

-

University of Missouri–St. Louis. Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. [Link]

-

RSC Publishing. Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization using nitroxide-mediated polymerization. [Link]

-

PubMed Central. Synthesis of the Magnetically Nanoporous Organic Polymer Fe3O4@SiO2-NH2-COP and Its Application in the Determination of Sulfonamide Residues in Surface Water Surrounding a Cattle Farm. [Link]

Sources

A Comprehensive Technical Guide to 4'-Nitrobiphenyl-4-sulfonyl chloride (CAS 20443-75-8) for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 4'-Nitrobiphenyl-4-sulfonyl chloride, a key reagent and building block in synthetic and medicinal chemistry. With full editorial control, this document is structured to deliver scientifically robust and actionable insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the 4'-Nitrobiphenyl-4-sulfonyl Moiety

This compound is a bifunctional aromatic compound featuring a reactive sulfonyl chloride group and a nitro-substituted biphenyl scaffold. This unique combination of functionalities makes it a valuable tool in organic synthesis, particularly for the construction of complex sulfonamides. The biphenyl core provides a rigid, extended aromatic system that can engage in various non-covalent interactions within biological systems, while the nitro group, a strong electron-withdrawing group, can influence the electronic properties of the molecule and serve as a handle for further chemical transformations. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[1]

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The incorporation of the 4'-nitrobiphenyl moiety into sulfonamide-based drug candidates can significantly impact their pharmacokinetic and pharmacodynamic profiles.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 20443-75-8 | [4] |

| Molecular Formula | C₁₂H₈ClNO₄S | [4] |

| Molecular Weight | 297.71 g/mol | [4] |

| Appearance | Solid (form may vary) | [5] |

| IUPAC Name | 4-(4-nitrophenyl)benzenesulfonyl chloride | [6] |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While specific spectra for this exact compound are not available in the searched results, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of doublets and doublets of doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the eight protons on the biphenyl core. The protons on the nitro-substituted ring will be deshielded compared to those on the sulfonyl chloride-bearing ring.

-

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the aromatic carbons. The carbon attached to the nitro group and the carbon attached to the sulfonyl chloride group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[9] Additionally, characteristic peaks for the nitro group (N-O stretching) will be present around 1520 cm⁻¹ and 1340 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of SO₂Cl and NO₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable for chlorine-containing fragments.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available 4-nitrobiphenyl. A plausible and commonly employed synthetic strategy involves the sulfonation of 4-nitrobiphenyl followed by chlorination of the resulting sulfonic acid.[1]

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocol (Exemplary)

Step 1: Sulfonation of 4-Nitrobiphenyl

-

To a stirred solution of fuming sulfuric acid (oleum), cautiously add 4-nitrobiphenyl in portions at a controlled temperature (e.g., 0-10 °C). The molar ratio of SO₃ to 4-nitrobiphenyl should be optimized to favor monosulfonation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the 4'-nitrobiphenyl-4-sulfonic acid.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Chlorination of 4'-Nitrobiphenyl-4-sulfonic acid

-

In a fume hood, suspend the dried 4'-nitrobiphenyl-4-sulfonic acid in a suitable inert solvent such as toluene or dichloromethane.

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) with a catalytic amount of DMF, or phosphorus pentachloride (PCl₅), portion-wise at room temperature.[1]

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of HCl gas ceases and the reaction is complete.

-

Cool the mixture to room temperature and carefully quench any excess chlorinating agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure sulfonyl chloride.

Reactivity and Key Applications in Drug Discovery

The synthetic utility of this compound is primarily centered around the reactivity of the sulfonyl chloride group.

Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is the most common and important transformation, yielding the corresponding N-substituted sulfonamides. This reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[1]

Caption: General scheme for sulfonamide synthesis.

The resulting 4'-nitrobiphenyl sulfonamides can be further elaborated. For instance, the nitro group can be reduced to an amine, providing a new site for functionalization and allowing for the exploration of structure-activity relationships (SAR).

Role in Medicinal Chemistry

While specific examples of marketed drugs containing the 4'-nitrobiphenyl-4-sulfonyl moiety are not prevalent in the searched literature, the structural motif is of significant interest in drug discovery for several reasons:

-

Scaffold for Library Synthesis: Its reactivity makes it an ideal building block for the parallel synthesis of large sulfonamide libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The biphenyl group can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

-

Introduction of a Key Pharmacophore: The sulfonamide linkage is a well-established pharmacophore that can participate in hydrogen bonding and other interactions with biological targets.[2]

-

Potential for Novel Biological Activities: The unique combination of the biphenyl and nitro functionalities may lead to the discovery of compounds with novel mechanisms of action. Research into sulfonamide derivatives has shown their potential as inhibitors of various enzymes and as modulators of biological pathways involved in inflammation and cancer.[7][10]

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is expected to be corrosive and a lachrymator. It will cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[11]

-

Handling: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Perspectives

This compound is a versatile and valuable reagent for the synthesis of novel sulfonamides with potential applications in drug discovery and materials science. Its well-defined reactivity, coupled with the unique structural features of the 4'-nitrobiphenyl scaffold, provides chemists with a powerful tool for molecular design and construction. While the full therapeutic potential of its derivatives is still being explored, the established importance of the sulfonamide functional group in medicine suggests that compounds derived from this building block will continue to be of significant interest to the scientific community. Future research will likely focus on the synthesis and biological evaluation of diverse libraries of 4'-nitrobiphenyl sulfonamides to identify new lead compounds for various disease targets.

References

-

BenchChem. This compound | 20443-75-8.

-

Santa Cruz Biotechnology. 4′-Nitro-biphenyl-4-sulfonyl chloride, CAS 20443-75-8.

-

ChemicalBook. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum.

-

PubMed. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.

-

Thermo Fisher Scientific. 4-Nitrobenzenesulfonyl chloride, 97% 25 g.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [URL: Not available]

-

PubChemLite. This compound (C12H8ClNO4S).

-

PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.

-

NIST WebBook. 4-Nitrobenzenesulphonyl chloride.

-

PubChem. 4-Nitrobenzenesulfonyl chloride.

-

TCI AMERICA. Synthesis and Biological Evaluation of New Sulfonamide Derivative.

-

NIST WebBook. 4-Nitrobenzenesulphonyl chloride.

-

NIST WebBook. 4-Nitrobenzenesulphonyl chloride.

-

PubMed Central. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

-

ResearchGate. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.

-

PubMed. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [URL: Not available]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound.

-

MDPI. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.

-

Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications.

-

Wiley Online Library. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

-

SpectraBase. 4-Nitrobenzenesulfonyl chloride - Optional[1H NMR].

-

Wikipedia. 4-Nitrobiphenyl.

-

ChemicalBook. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum.

-

CDH Fine Chemical. 4-NITRO BENZENE SULFONYL CHLORIDE FOR SYNTHESIS.

-

ChemicalBook. 4-Nitrobiphenyl(92-93-3)IR1.

-

VIVO. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

-

Fluorochem. This compound.

-

MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

-

Google Patents. Method for synthesizing p-nitrobenzenesulfonyl chloride.

-

Journal of In-vitro In-vivo In-silico Journal. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

-

Thermo Fisher Scientific. 4-Nitrobenzenesulfonyl chloride, 97% 25 g.

-

Google Patents. Method of making para-nitrobenzene sulfonyl chloride.

-

ResearchGate. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review.

-

PubMed. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.

Sources

- 1. This compound | 20443-75-8 | Benchchem [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. scbt.com [scbt.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. PubChemLite - this compound (C12H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 7. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 9. acdlabs.com [acdlabs.com]

- 10. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Synthesis and characterization of 4'-Nitrobiphenyl-4-sulfonyl chloride

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Nitrobiphenyl-4-sulfonyl chloride

Executive Summary

This compound is a pivotal bifunctional molecule increasingly recognized for its utility in medicinal chemistry and materials science. Its structure, featuring a reactive sulfonyl chloride group and an electron-withdrawing nitro group on a biphenyl scaffold, makes it an exceptionally valuable building block for synthesizing complex sulfonamides and other derivatives with potential therapeutic applications.[1][2] This guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of this compound. We will explore the strategic rationale behind selected synthetic pathways, detail a robust experimental protocol, and outline the analytical techniques essential for structural verification and purity assessment. This document is intended for researchers and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the chemistry of this compound.

Introduction: A Molecule of Strategic Importance

The strategic value of this compound lies in its inherent chemical functionalities, which serve as versatile handles for molecular elaboration. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a vast array of amines, alcohols, and other nucleophiles to form stable sulfonamide and sulfonate ester linkages, respectively.[2][3] These moieties are ubiquitous in pharmaceuticals, contributing to binding affinity, modulating pharmacokinetic properties, and forming the basis of many drug classes, including antibiotics and enzyme inhibitors.[2][4]

The 4'-nitro group, on the other hand, provides a site for further chemical modification, such as reduction to an amine, which can then be used for subsequent coupling reactions. The rigid biphenyl backbone serves as a well-defined scaffold for orienting these functional groups in three-dimensional space, a critical aspect of rational drug design.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(4-nitrophenyl)benzenesulfonyl chloride | [5] |

| CAS Number | 20443-75-8 | [6] |

| Molecular Formula | C₁₂H₈ClNO₄S | [6] |

| Molecular Weight | 297.71 g/mol | [6][7] |

| Appearance | Yellow to brown solid (typical) | [3] |

| Solubility | Soluble in many organic solvents (e.g., Dichloromethane, Toluene, Ether); Insoluble in water | [3] |

| Reactivity | Moisture-sensitive; reacts with nucleophiles | [3][8] |

Synthetic Strategies: A Tale of Two Halves

The synthesis of this compound is logically approached via a retrosynthetic analysis that cleaves the molecule into its two constituent aromatic rings. This suggests two primary strategies: either begin with a biphenyl scaffold and introduce the functional groups, or construct the biphenyl scaffold from appropriately functionalized benzene rings.

Caption: Retrosynthetic analysis and forward strategies.

Strategy A: Sequential Functionalization of Biphenyl

This classical approach involves a two-step functionalization of the commercially available biphenyl core.

-

Nitration: Biphenyl is first nitrated to introduce the nitro group. The nitration of biphenyl typically yields a mixture of isomers, with 4-nitrobiphenyl being a major product.[9] This step requires careful control of reaction conditions to maximize the yield of the desired para-isomer and necessitates a purification step to remove other isomers.

-

Chlorosulfonation: The resulting 4-nitrobiphenyl is then subjected to chlorosulfonation. This reaction introduces the sulfonyl chloride group directly onto the second aromatic ring. A common and effective reagent for this transformation is chlorosulfonic acid (HSO₃Cl).[7] The regioselectivity must be carefully controlled to favor substitution at the 4-position of the unsubstituted ring.

Causality: While seemingly direct, this route's primary drawback is the formation of isomeric byproducts during the nitration step, which can complicate purification and lower the overall yield. The strongly deactivating nature of the nitro group in 4-nitrobiphenyl directs the incoming sulfonyl group to the other ring, which is an advantage.

Strategy B: Palladium-Catalyzed Cross-Coupling

A more modern and often higher-yielding approach involves constructing the biphenyl backbone as the final key step, using a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction.[10]

-

Precursor Selection: The reaction couples an organoboron species with an organohalide. For this synthesis, the logical coupling partners are 4-nitrophenylboronic acid and a 4-halobenzenesulfonyl chloride (or a precursor that can be converted to the sulfonyl chloride post-coupling).

-

Suzuki Coupling: The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system.[11][12]

Causality: The Suzuki coupling is highly favored in modern synthetic chemistry due to its high functional group tolerance, generally high yields, and the commercial availability of a vast array of boronic acids and aryl halides.[10] This strategy avoids the isomer separation issues inherent in the direct nitration of biphenyl, leading to a cleaner reaction profile and often a more efficient overall synthesis.

Recommended Synthetic Protocol: Suzuki Coupling and Chlorosulfonation

Based on superior regioselectivity and yield, we present a detailed protocol based on Strategy B, which involves the synthesis of the 4-nitrobiphenyl intermediate via Suzuki coupling, followed by its chlorosulfonation.

Step 1: Synthesis of 4-Nitrobiphenyl via Suzuki-Miyaura Coupling

This procedure is adapted from established methodologies for palladium-catalyzed cross-coupling reactions.[10][13][14]

Caption: Workflow for Suzuki Coupling.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Equiv. |

| 4-Bromonitrobenzene | 202.01 | 10.1 g | 50 mmol | 1.0 |

| Phenylboronic acid | 121.93 | 6.7 g | 55 mmol | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 150 mmol | 3.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 578 mg | 0.5 mmol | 0.01 |

| Toluene | - | 150 mL | - | - |

| Ethanol | - | 50 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

Step-by-Step Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromonitrobenzene (10.1 g, 50 mmol), phenylboronic acid (6.7 g, 55 mmol), and potassium carbonate (20.7 g, 150 mmol).

-

Solvent Addition: Add toluene (150 mL), ethanol (50 mL), and deionized water (50 mL).

-

Degassing: Bubble argon gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (578 mg, 0.5 mmol).

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromonitrobenzene is consumed (typically 12-16 hours).

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, add 100 mL of water, and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 4-nitrobiphenyl can be purified by recrystallization from ethanol to yield a pale yellow solid.[9]

Step 2: Chlorosulfonation of 4-Nitrobiphenyl

This procedure uses chlorosulfonic acid to install the sulfonyl chloride group. This reaction is highly corrosive and moisture-sensitive and must be performed with extreme caution in a certified chemical fume hood.[8]

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Equiv. |

| 4-Nitrobiphenyl | 199.21 | 9.96 g | 50 mmol | 1.0 |

| Chlorosulfonic Acid (ClSO₃H) | 116.52 | 29.1 g (16.6 mL) | 250 mmol | 5.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 mL | ~27 mmol | ~0.5 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

Step-by-Step Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas).

-

Initial Cooling: Add 4-nitrobiphenyl (9.96 g, 50 mmol) to the flask and cool it to 0 °C in an ice-water bath.

-

Reagent Addition: Cautiously add chlorosulfonic acid (16.6 mL, 250 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Catalyst Addition: Add a catalytic amount of thionyl chloride (2.0 mL) to the mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by quenching a small aliquot in water and analyzing the precipitate by TLC.

-

Quenching (Critical Step): Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will generate large volumes of HCl gas. Perform this step in the back of a fume hood.

-

Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with large volumes of cold deionized water until the washings are neutral to pH paper. This is crucial to remove residual acids.

-

Drying: Dry the solid under vacuum in a desiccator over P₂O₅ or another suitable drying agent. The crude this compound is often of sufficient purity for subsequent reactions. Further purification can be achieved by recrystallization from a solvent like toluene, though this is often unnecessary.[15]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Spectroscopic Analysis

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environment and connectivity | Aromatic region (~7.5-8.5 ppm) showing distinct doublet of doublets patterns characteristic of two para-disubstituted benzene rings.[16] |

| ¹³C NMR | Confirms carbon backbone | ~10-12 distinct signals in the aromatic region, with quaternary carbons (ipso- to SO₂Cl, NO₂, and C-C bond) showing characteristic shifts. |

| FT-IR | Identifies key functional groups | Strong, characteristic S=O stretches (~1370-1410 cm⁻¹ and 1160-1210 cm⁻¹), and strong N=O stretches from the nitro group (~1520-1540 cm⁻¹ and 1340-1360 cm⁻¹).[17][18] |

| Mass Spec. | Confirms molecular weight and formula | Molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M+2 peak is ~1/3 the intensity of M⁺).[17] |

Note: Specific chemical shifts (ppm) can vary based on the deuterated solvent used for NMR analysis.

Chemical Reactivity and Applications

The synthetic utility of this compound is dominated by the electrophilicity of the sulfur atom.

Nucleophilic Substitution: The Gateway to Sulfonamides

The primary application is the reaction with primary or secondary amines to form N-substituted sulfonamides.[7] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[7]

Caption: General workflow for sulfonamide synthesis.

This reactivity makes the title compound an ideal starting material for generating libraries of novel sulfonamide-containing compounds for high-throughput screening in drug discovery programs.[2][19]

Safety and Handling: A Mandate for Caution

Sulfonyl chlorides as a class are hazardous reagents that demand respect and adherence to strict safety protocols.[8]

-

Corrosivity: this compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[20]

-

Reactivity with Water: It reacts exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and 4'-nitrobiphenyl-4-sulfonic acid.[8] All glassware must be rigorously dried, and the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and alcohols.[21]

Mandatory Personal Protective Equipment (PPE)

When handling this compound, the following PPE is non-negotiable:[8][20]

-

Eye Protection: Tightly fitting safety goggles and a full-face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.

-

Body Protection: A chemical-resistant lab coat. For larger quantities, a chemical apron or impervious clothing should be worn.

-

Respiratory Protection: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[22] The storage area should be designated for corrosive solids. Dispose of waste material in accordance with institutional, local, and national regulations for hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate whose effective use is predicated on a solid understanding of its synthesis, reactivity, and handling requirements. The palladium-catalyzed Suzuki coupling followed by chlorosulfonation represents a robust and regioselective pathway for its preparation. Proper characterization via a suite of spectroscopic methods is essential to ensure the quality required for demanding applications in pharmaceutical and materials research. By adhering to the principles of causality in synthesis and rigorous safety protocols in practice, researchers can confidently leverage the unique chemical attributes of this versatile molecule to advance their scientific objectives.

References

-

Li, P., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(15), 4983. Available at: [Link]

-

S D FINE- CHEM LIMITED. (n.d.). sulphuryl chloride - Sdfine. Retrieved from [Link]

-

New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- Google Patents. (n.d.). US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride.

-

ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

-

DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Anderson, N. G., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(6), 800-805. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitrobenzyl sulfonyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H8ClNO4S). Retrieved from [Link]

-

NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Mateu, N., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18072-18077. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Mateu, N., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18072-18077. Available at: [Link]

- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitrobenzenesulphonyl chloride. NIST WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 4. d-nb.info [d-nb.info]

- 5. PubChemLite - this compound (C12H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. This compound | 20443-75-8 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. rsc.org [rsc.org]

- 16. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum [chemicalbook.com]

- 17. acdlabs.com [acdlabs.com]

- 18. 4-Nitrobenzenesulphonyl chloride [webbook.nist.gov]

- 19. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemicalbook.com [chemicalbook.com]

- 21. nj.gov [nj.gov]

- 22. static.cymitquimica.com [static.cymitquimica.com]

4'-Nitrobiphenyl-4-sulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 4'-Nitrobiphenyl-4-sulfonyl chloride for Advanced Chemical Synthesis

Introduction: A Pivotal Reagent in Medicinal Chemistry

This compound is an aromatic sulfonyl chloride that serves as a critical building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a nitrobiphenyl scaffold, makes it a valuable intermediate for the synthesis of complex molecules. For researchers and professionals in drug development, this compound offers a robust tool for introducing the biphenyl sulfonamide moiety, a pharmacophore present in numerous biologically active agents. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively[1][2]. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, grounded in established chemical principles.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these values is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClNO₄S | [3][4] |

| Molecular Weight | 297.71 g/mol | [3] |

| CAS Number | 20443-75-8 | [3][5] |

| IUPAC Name | 4-(4-nitrophenyl)benzenesulfonyl chloride | [4][5] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)[O-] | [4] |

| InChI Key | ITVYADZNMWHYOW-UHFFFAOYSA-N | [4] |

Synthesis Methodologies: Crafting the Core Reagent

The synthesis of this compound can be approached through several established routes for creating aryl sulfonyl chlorides. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The primary strategies involve either the direct chlorosulfonylation of 4-nitrobiphenyl or the conversion of a precursor like 4'-nitrobiphenyl-4-sulfonic acid.

Direct Chlorosulfonylation of 4-Nitrobiphenyl

This is one of the most direct methods, involving an electrophilic aromatic substitution reaction. 4-Nitrobiphenyl is treated with an excess of chlorosulfonic acid (HSO₃Cl). The biphenyl system's electronics direct the incoming chlorosulfonyl group to the 4-position of the unsubstituted ring.

Causality: The nitro group (-NO₂) is a powerful deactivating group, making the ring it is attached to electron-poor and thus less susceptible to electrophilic attack. Therefore, the substitution occurs preferentially on the other, more electron-rich phenyl ring. The reaction requires careful temperature control to manage the high reactivity of chlorosulfonic acid and to prevent side reactions.

Caption: Workflow for direct chlorosulfonylation of 4-nitrobiphenyl.

Conversion of 4'-Nitrobiphenyl-4-sulfonic Acid

An alternative and often high-yielding approach begins with the corresponding sulfonic acid or its salt. This precursor is then converted to the sulfonyl chloride using a chlorinating agent.

Causality: Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective for this transformation[6]. The reaction with PCl₅, for instance, proceeds by replacing the hydroxyl group of the sulfonic acid with a chlorine atom. This method is advantageous if the sulfonic acid is readily available or easily prepared, as it avoids handling large excesses of highly corrosive chlorosulfonic acid. A procedure analogous to the synthesis of 4-nitrobenzyl sulfonyl chloride involves heating the sodium salt of the sulfonic acid with PCl₅ in a suitable solvent like toluene[6][7].

Application in Research and Drug Development: Synthesis of Sulfonamides

The primary utility of this compound in drug development lies in its function as a precursor for synthesizing sulfonamides[1]. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutics including antibiotics, diuretics, and enzyme inhibitors[1]. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable S-N bond.

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating framework for reacting this compound with an amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine or pyridine) (1.5 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Rationale: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion. Cooling mitigates the exothermic nature of the reaction.

-

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

-

Rationale: Slow addition maintains temperature control and prevents the formation of undesired side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to the product, ensuring the reaction has gone to completion before proceeding to workup.

-

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Rationale: The HCl wash removes excess amine and base. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or flash column chromatography to yield the pure sulfonamide product.

-

Self-Validation: Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm its identity and purity.

-

Safety and Handling

Sulfonyl chlorides are reactive and require careful handling. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazards are similar to other aromatic sulfonyl chlorides.

| Hazard Category | Precaution and Response | Reference |

| Corrosivity | Causes severe skin burns and serious eye damage. | [8][9][10] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. | [8][10] |

| Handling | Use only in a well-ventilated chemical fume hood. Avoid breathing dust. Keep away from moisture and water, as it can react to liberate toxic gas (HCl). | [10][11] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [10] |

| First Aid (Skin) | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention. | [8][10] |

| Spills | Sweep up the solid material carefully, avoiding dust formation. Place in a suitable, closed container for disposal. Do not add water to the spill area. | [10] |

Conclusion

This compound stands as a highly valuable and versatile reagent for chemists in pharmaceutical and materials science. Its ability to readily form sulfonamides makes it an essential tool for drug discovery campaigns aimed at creating novel molecular entities. Understanding its synthesis, reactivity, and proper handling procedures, as detailed in this guide, is paramount to leveraging its full synthetic potential safely and effectively.

References

- Synthetic Methodologies for 4 Nitrobiphenyl 4 Sulfonyl Chloride and Analogous Biphenylsulfonyl Chlorides. (n.d.). Benchchem.

- 4′-Nitro-biphenyl-4-sulfonyl chloride, CAS 20443-75-8. (n.d.). Santa Cruz Biotechnology.

- (4-Nitrophenyl)methanesulfonyl chloride synthesis. (n.d.). ChemicalBook.

- This compound (C12H8ClNO4S). (n.d.). PubChemLite.

- This compound. (n.d.). Fluorochem.

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Boronpharm.

- Safety Data Sheet - 4-Nitrobenzenesulphonyl chloride. (2025). Sigma-Aldrich.

- 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8 Material Safety Data Sheet. (n.d.). CDH Fine Chemical.

- Benzenesulfonyl chloride, 4-nitro- (CAS 98-74-8). (n.d.). CymitQuimica.

- Synthesis of 4-nitrobenzyl sulfonyl chloride. (n.d.). PrepChem.com.

- 4-Nitrobenzenesulfonyl chloride, 97% 25 g. (n.d.). Thermo Scientific Chemicals.

- Safety Data Sheet - 4'-Chlorobiphenyl-4-sulfonyl chloride. (2024). Fisher Scientific.

- Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. (n.d.). Cole-Parmer.

- 4-Nitrobenzenesulfonyl chloride. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C12H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 20443-75-8 | Benchchem [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Spectral Analysis of 4'-Nitrobiphenyl-4-sulfonyl chloride

Introduction

4'-Nitrobiphenyl-4-sulfonyl chloride is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a nitro-substituted biphenyl backbone, makes it a valuable building block for the synthesis of novel sulfonamides and other complex organic molecules. The precise characterization of this compound is paramount for its effective utilization, ensuring the integrity of subsequent synthetic transformations and the purity of final products.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture of this compound is fundamental to interpreting its spectral data. The molecule consists of a biphenyl core, with a sulfonyl chloride group (-SO₂Cl) at the 4-position of one phenyl ring and a nitro group (-NO₂) at the 4'-position of the other.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The biphenyl system will present as two distinct sets of aromatic protons, influenced by the electron-withdrawing effects of the sulfonyl chloride and nitro groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.3 - 8.5 | Doublet | 2H | Protons ortho to the -NO₂ group |

| ~ 7.9 - 8.1 | Doublet | 2H | Protons meta to the -NO₂ group |

| ~ 7.8 - 8.0 | Doublet | 2H | Protons ortho to the -SO₂Cl group |

| ~ 7.6 - 7.8 | Doublet | 2H | Protons meta to the -SO₂Cl group |

Note: The exact chemical shifts and coupling constants would be dependent on the solvent and the spectrometer frequency. The assignments are based on the expected electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon environment. The spectrum is expected to show 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Carbon bearing the -NO₂ group |

| ~ 145 | Carbon bearing the -SO₂Cl group |

| ~ 140 | Quaternary carbon of the nitro-substituted ring |

| ~ 138 | Quaternary carbon of the sulfonyl chloride-substituted ring |

| ~ 129 - 131 | Carbons ortho to the -SO₂Cl group |

| ~ 127 - 129 | Carbons meta to the -SO₂Cl group |

| ~ 124 - 126 | Carbons meta to the -NO₂ group |

| ~ 122 - 124 | Carbons ortho to the -NO₂ group |

Note: These are estimated chemical shifts based on the analysis of similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of this compound will be characterized by the vibrational frequencies of the sulfonyl chloride and nitro groups, as well as the aromatic C-H and C=C bonds.

Characteristic IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 1510 - 1560 | Asymmetric stretching | -NO₂ |

| 1340 - 1390 | Symmetric stretching | -NO₂ |

| 1365 - 1385 | Asymmetric stretching | -SO₂Cl |

| 1170 - 1190 | Symmetric stretching | -SO₂Cl |

| 3000 - 3100 | C-H stretching | Aromatic |

| 1400 - 1600 | C=C stretching | Aromatic |

The presence of strong absorption bands in these regions would provide compelling evidence for the presence of the key functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data:

The predicted monoisotopic mass of this compound (C₁₂H₈ClNO₄S) is 296.98627 Da. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 297, along with an isotope peak at m/z 299 due to the presence of the ³⁷Cl isotope.

Predicted m/z Values for Adducts:

| Adduct | m/z |

| [M+H]⁺ | 297.99355 |

| [M+Na]⁺ | 319.97549 |

| [M-H]⁻ | 295.97899 |

Fragmentation Pathway:

A plausible fragmentation pathway would involve the loss of the chlorine atom, the sulfonyl group, or the nitro group.

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following are general protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Process the data with appropriate apodization and phasing.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be reported in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of high-resolution measurements (e.g., TOF, Orbitrap).

-

Acquisition:

-

Acquire the mass spectrum over a mass range that includes the expected molecular ion.

-

For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

-

Conclusion

The spectral characterization of this compound is essential for its use in research and development. While direct experimental data is not widely available, a combination of predicted data and analysis of analogous compounds provides a solid foundation for its identification and quality control. The NMR spectra are expected to show distinct signals for the two substituted phenyl rings, the IR spectrum will be characterized by the strong absorptions of the nitro and sulfonyl chloride groups, and the mass spectrum will confirm the molecular weight and provide insights into its fragmentation. The protocols outlined in this guide provide a starting point for researchers to obtain high-quality spectral data for this and similar compounds.

References

A Comprehensive Technical Guide to the Solubility of 4'-Nitrobiphenyl-4-sulfonyl chloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4'-Nitrobiphenyl-4-sulfonyl chloride, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive understanding of this compound's behavior in various organic media.

Introduction: The Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 20443-75-8, is a bifunctional molecule featuring a nitrobiphenyl core and a reactive sulfonyl chloride group.[1] Its molecular formula is C₁₂H₈ClNO₄S, and it has a molecular weight of 297.71 g/mol .[1] This structure makes it a valuable reagent for introducing the 4'-nitrobiphenyl-4-sulfonyl moiety into various molecules, a common strategy in the synthesis of novel therapeutic agents and functional materials. The solubility of this compound is a critical parameter that governs its reactivity, purification, and formulation, making a thorough understanding of its solubility profile essential for its effective application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to predicting its solubility.

| Property | Value | Source |

| CAS Number | 20443-75-8 | [1] |

| Molecular Formula | C₁₂H₈ClNO₄S | [1] |

| Molecular Weight | 297.71 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Predicted XlogP | 3.4 | [2] |

The predicted XlogP value of 3.4 suggests that this compound is a relatively non-polar molecule, which indicates a preference for solubility in non-polar organic solvents over polar ones.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle posits that substances with similar polarities are more likely to be soluble in one another. Given the predominantly non-polar, aromatic structure of this compound, it is anticipated to exhibit greater solubility in non-polar and moderately polar aprotic solvents. Conversely, its solubility is expected to be limited in highly polar solvents, particularly protic solvents like water, with which it can also react.

Qualitative Solubility Profile: An Estimation Based on Structural Analogs

Based on this analogy and the compound's structure, the following qualitative solubility profile for this compound is proposed:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Soluble | Non-polar nature aligns with the biphenyl core. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Moderate polarity and ability to engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Soluble | "Like dissolves like" principle due to the aromatic biphenyl structure. |

| Esters | Ethyl acetate | Soluble | Moderate polarity and hydrogen bond accepting capability. |

| Ketones | Acetone | Soluble | Aprotic polar solvent capable of dissolving a range of polarities. |

| Amides | Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, often a good solvent for a wide range of compounds. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble (with reaction) | Protic nature can lead to solvolysis of the sulfonyl chloride group. |

| Water | Insoluble (with reaction) | Highly polar protic solvent, immiscible with the non-polar solute and reactive towards the sulfonyl chloride. |

It is crucial to emphasize that this table represents a scientifically informed estimation. Experimental verification is essential for precise quantitative data.

Experimental Determination of Solubility: A Self-Validating Protocol

The absence of published quantitative data necessitates a robust experimental approach to determine the solubility of this compound. The following protocols are designed to be self-validating, ensuring accuracy and reliability.

Preliminary Qualitative Assessment

This initial step provides a rapid and efficient screening of suitable solvents.

Methodology:

-

Dispense approximately 10 mg of this compound into a series of clean, dry vials.

-

To each vial, add 1 mL of a different test solvent.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a predetermined time (e.g., 1 hour).

-

Visually inspect each vial for the complete dissolution of the solid.

-

Record the results as "soluble," "partially soluble," or "insoluble."

Quantitative Determination via the Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the mixture to stand undisturbed to permit the excess solid to sediment. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically inert syringe filter (e.g., PTFE) is recommended.

-

Quantification: Analyze the concentration of the dissolved solid in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous sulfonyl chlorides and biphenyl compounds suggest that appropriate precautions are necessary.

-

Corrosivity: Sulfonyl chlorides are reactive and can be corrosive. They are expected to cause severe skin burns and eye damage.[6]

-

Reactivity with Water: This compound will react with water, potentially liberating corrosive and toxic gases. All handling should be performed in a moisture-free environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Practical Framework for Researchers

This technical guide provides a comprehensive overview of the solubility of this compound, grounded in established chemical principles and practical experimental methodologies. While direct quantitative data remains to be published, the provided qualitative assessment and detailed protocols offer a robust framework for researchers to determine the solubility in their specific solvent systems. An accurate understanding and experimental determination of this compound's solubility are paramount for the successful design and execution of synthetic routes and the development of novel chemical entities.

References

- Solubility of Things. (n.d.). 4-Nitrobenzenesulfonyl chloride.

- Solubility of Things. (n.d.). 4-Nitrobenzenesulfonyl chloride.

-

PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]